2-(3-Bromophenyl)indoline hydrochloride
Description
2-(3-Bromophenyl)indoline hydrochloride is a halogenated indoline derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring (indoline core) with a 3-bromophenyl substituent at the 2-position. The hydrochloride salt enhances its solubility for pharmaceutical and research applications.
Indoline derivatives are frequently explored for their versatility in drug discovery due to their ability to modulate receptor activity. The bromine atom at the 3-position of the phenyl ring may influence electronic properties, steric interactions, and binding affinity to target proteins, analogous to other brominated aryl compounds like MDL 100,907, a selective 5-HT2A antagonist .
Properties
IUPAC Name |
2-(3-bromophenyl)-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN.ClH/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14;/h1-8,14,16H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJDPIDJPOXRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC(=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(3-Bromophenyl)indoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it valuable in drug discovery.
Medicine: It has potential therapeutic applications, including the treatment of certain types of cancer and neurological disorders. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)indoline hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors. For example, in cancer treatment, it might inhibit the activity of specific enzymes involved in tumor growth. The exact pathways and molecular targets involved would vary based on the biological system and the specific application.
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The indoline core in this compound distinguishes it from non-cyclic analogs like 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine HCl, which features a flexible amine chain .
Pharmacological Profiles: MDL 100,907 () demonstrates the significance of aryl substituents in receptor selectivity. Its dimethoxyphenyl and fluorophenylethyl groups confer nanomolar 5-HT2A affinity, whereas this compound’s activity remains uncharacterized but may share mechanistic parallels due to the bromophenyl motif . Amino-substituted indolines (e.g., 1-Amino-2-methylindoline HCl) are primarily synthetic intermediates, lacking the receptor-specific data associated with MDL 100,907 .
Applications: Compounds like 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine HCl serve as drug impurity standards, highlighting the role of brominated aromatics in quality control during pharmaceutical manufacturing .
Research Findings and Implications
- Synthetic Routes : details cyclization strategies for indoline synthesis, suggesting that this compound could be prepared via analogous methods, such as catalytic hydrogenation or acid-mediated cyclization of precursor amines .
- Receptor Interactions : While MDL 100,907’s 5-HT2A antagonism is well-documented (IC₅₀ < 1 nM), bromophenyl-indoline derivatives may exhibit distinct binding profiles due to differences in substituent electronics and steric bulk. For example, the bromine atom’s electron-withdrawing nature could enhance π-π stacking interactions with aromatic receptor residues .
- Safety and Selectivity : MDL 100,907’s >100-fold selectivity over other receptors (e.g., dopamine D₂) underscores the importance of structural optimization for minimizing off-target effects—a consideration for future studies on this compound .
Biological Activity
2-(3-Bromophenyl)indoline hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The findings are supported by various studies, highlighting the compound's potential in drug development.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features an indoline core substituted with a bromophenyl group, which is critical for its biological activity.
1. Anticancer Activity
Recent studies have shown that indoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Indoline Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10 | Induction of apoptosis |
| Indole-3-carbinol | MCF-7 | 5 | Cell cycle arrest |
| Thiazole-containing AINDs | MCF-7 | 1.89 | FGFR1 inhibition |
2. Antimicrobial Activity
Indoline derivatives have also been evaluated for their antimicrobial properties. The compound's effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, with some showing minimum inhibitory concentrations (MIC) in the low micromolar range.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Indolin-2-one | Escherichia coli | 20 |
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in inflammatory processes. For example, it has shown significant inhibition of the enzyme 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes implicated in asthma and other inflammatory diseases.
Table 3: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (μg/mL) |
|---|---|---|
| This compound | 5-LOX | 18.78 |
| Other indole derivatives | 5-LOX | >100 |
Case Studies
A notable study evaluated the binding affinity of various indoline derivatives to the active site of target enzymes using molecular docking techniques. The results indicated that the bromine substituent significantly enhances binding interactions, leading to improved inhibitory activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
